molecular formula C12H11ClF3NO3 B2725153 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid CAS No. 199803-46-8

5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B2725153
CAS No.: 199803-46-8
M. Wt: 309.67
InChI Key: CIAMUHJMDCFJFT-UHFFFAOYSA-N
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Description

5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid is a chemical compound with the CAS Number: 199803-46-8 . It has a molecular weight of 309.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClF3NO3/c13-8-5-4-7 (12 (14,15)16)6-9 (8)17-10 (18)2-1-3-11 (19)20/h4-6H,1-3H2, (H,17,18) (H,19,20) . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, trifluoromethyl, and amino groups.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 309.67 . More specific physical and chemical properties such as melting point or solubility were not found in the retrieved data.

Scientific Research Applications

Synthetic Scheme for Isotopomers

A synthetic scheme to prepare any isotopomer of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, was developed. This method can be applied to similar compounds for isotopic labeling, facilitating studies in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Synthesis of Fluorinated Amino Acids

A stereoselective synthesis of fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, from 4,4,4-trifluoro-3-methylbutanoic acid was achieved. These amino acids are valuable for their potential biological activities and could be related to the study of 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid in terms of exploring the effects of fluorination on biological molecules (Pigza, Quach, & Molinski, 2009).

Role of Chlorogenic Acid in Metabolic Regulation

Chlorogenic acid, a phenolic compound, plays significant therapeutic roles including antioxidant, anti-inflammatory, and metabolic regulation activities. Studies on chlorogenic acid can provide insights into the pharmacological potential of structurally related compounds, including the modulation of lipid and glucose metabolism (Naveed et al., 2018).

Development of IR-Detectable Metal–Carbonyl Tracers

W(CO)5 complexes of similar structured compounds were synthesized for the development of IR-detectable metal–carbonyl tracers. This research application demonstrates the potential of this compound in analytical chemistry for labeling and detection purposes (Kowalski et al., 2009).

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO3/c13-8-5-4-7(12(14,15)16)6-9(8)17-10(18)2-1-3-11(19)20/h4-6H,1-3H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAMUHJMDCFJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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